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  • Product: 4,4-Difluoropiperidin-2-one
  • CAS: 1255666-74-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4,4-Difluoropiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 4,4-Difluoropiperidin-2-one Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4,4-Difluoropiperidin-2-one Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 4,4-Difluoropiperidin-2-one moiety emerges as a particularly compelling building block, merging the conformational rigidity of a lactam ring with the profound electronic effects of a geminal difluoro group. This guide provides a comprehensive overview of the core physicochemical properties of this scaffold, offering not just data, but a framework for its experimental determination and strategic application in drug discovery programs.

The presence of the CF₂ group at the 4-position, distal to the amide functionality, is a key design feature. This substitution can significantly influence the molecule's metabolic stability by blocking potential sites of oxidative metabolism without drastically altering the core geometry of the piperidone ring.[1] Furthermore, the strong electron-withdrawing nature of fluorine atoms can modulate the basicity of the ring nitrogen in related structures, a critical parameter for optimizing pharmacokinetic profiles.[1] The lactam portion of the molecule offers a rigid backbone for the precise spatial orientation of appended functionalities while providing a hydrogen bond donor (N-H) and acceptor (C=O), crucial for target engagement.

This document serves as a technical resource for scientists aiming to leverage this promising scaffold, detailing its molecular profile, predicted physicochemical properties, and the robust experimental methodologies required for their validation.

Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of any successful drug development campaign. While extensive experimental data for 4,4-Difluoropiperidin-2-one is not widely published, we can compile its molecular identifiers and a set of high-quality predicted properties derived from computational models. These predictions serve as an invaluable baseline for experimental design and hypothesis generation.

Diagram: Molecular Structure of 4,4-Difluoropiperidin-2-one

cluster_0 4,4-Difluoropiperidin-2-one C1 C C2 C C1->C2 O O C1->O = C3 C C2->C3 C4 C C3->C4 F1 F C3->F1 F2 F C3->F2 N NH C4->N N->C1 C5 C

Molecular structure of 4,4-Difluoropiperidin-2-one.

Table 1: Molecular Identifiers

IdentifierValueSource
Chemical Name 4,4-Difluoropiperidin-2-one-
CAS Number 1439531-61-7Verified
Molecular Formula C₅H₇F₂NOCalculated
Molecular Weight 135.11 g/mol Calculated

Table 2: Predicted Physicochemical Properties

These values are computationally derived and should be confirmed experimentally. They provide a crucial starting point for understanding the molecule's likely behavior in biological systems.

PropertyPredicted ValueImplication in Drug Discovery
cLogP (Octanol/Water) -0.4 to -0.8Indicates the compound is likely hydrophilic, favoring partitioning into aqueous phases over lipid membranes.[2]
Topological Polar Surface Area (TPSA) 49.4 ŲSuggests good potential for oral bioavailability and cell permeability (TPSA < 140 Ų is a common filter).
pKa (Amide Proton) ~17-18The amide proton is generally not considered acidic under physiological conditions.
Hydrogen Bond Donors 1 (from N-H)Can participate in hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 1 (from C=O)Can participate in hydrogen bonding interactions with biological targets.

Experimental Determination of Core Properties

As a senior scientist, it is imperative to move beyond prediction and into empirical validation. The following protocols are presented not merely as steps, but as self-validating systems grounded in established principles. The causality behind each step is explained to ensure robust and reproducible data generation.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility in a given medium.[3]

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached between the dissolved and undissolved states. The concentration of the compound in the resulting saturated solution is then quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4,4-Difluoropiperidin-2-one to a series of glass vials. The "excess" is critical; enough solid must remain at the end of the experiment to ensure saturation was achieved. A common starting point is 2-10 mg of compound per 1 mL of buffer.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium.

    • Expert Insight: Equilibrium time is compound-dependent. A time course experiment (e.g., sampling at 24, 48, and 72 hours) is essential. Equilibrium is confirmed when consecutive measurements are statistically identical.[4] For many compounds, 24-48 hours is sufficient.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration.

    • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., >14,000 rpm for 15 minutes) to pellet the excess solid.

    • Method B (Filtration): Use a low-binding filter (e.g., PVDF or PTFE) to filter the suspension.

    • Expert Insight: Pre-saturating the filter with the solution by passing a small amount through and discarding it can prevent loss of the compound due to adsorption onto the filter membrane.

  • Quantification: Carefully remove an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV.

  • Standard Curve: Prepare a standard calibration curve of the compound in the same solvent to accurately determine the concentration from the analytical signal. The final solubility is reported in units such as µg/mL or µM.

Protocol 2: Lipophilicity (LogP) via RP-HPLC

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating the octanol-water partition coefficient (LogP), a key indicator of a molecule's lipophilicity.[5]

Principle: The method correlates a compound's retention time on a reverse-phase (hydrophobic) HPLC column with its lipophilicity. A calibration curve is generated using a set of standard compounds with known LogP values.

Step-by-Step Methodology:

  • System Preparation: Use a standard reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Standard Selection: Choose a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Calibration Curve Generation:

    • Inject each standard compound individually onto the HPLC column and record its retention time (t_R_).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (void volume).

    • Plot the known LogP values of the standards against their calculated log(k) values. This plot should be linear and serves as the calibration curve.

  • Sample Analysis: Dissolve 4,4-Difluoropiperidin-2-one in the mobile phase, inject it into the HPLC system under the identical conditions used for the standards, and record its retention time.

  • LogP Determination: Calculate the log(k) for 4,4-Difluoropiperidin-2-one. Using the linear regression equation from the calibration curve, determine the corresponding LogP value.

    • Expert Insight: This method measures LogD (the distribution coefficient at a specific pH). For a neutral molecule like a lactam, LogD is effectively equal to LogP. For ionizable compounds, the pH of the mobile phase must be carefully controlled.[6]

Visualization of the Physicochemical Characterization Workflow

The journey from a newly synthesized compound to a well-characterized building block follows a logical progression. This workflow ensures that foundational data is gathered systematically, enabling informed decisions in subsequent stages of research and development.

Diagram: Standard Characterization Workflow

cluster_workflow Physicochemical Profiling Workflow cluster_assays Property Determination synthesis Synthesis & Purification structure Structural Verification (NMR, MS, Purity) synthesis->structure solubility Thermodynamic Solubility Assay (Shake-Flask) structure->solubility logp Lipophilicity (LogP) Assay (RP-HPLC) structure->logp pka pKa Determination (Potentiometric/UV) structure->pka data Data Analysis & Profile Compilation solubility->data logp->data pka->data decision Go/No-Go Decision for Further Development data->decision

Workflow for physicochemical characterization.

Strategic Application in Drug Discovery

The physicochemical profile of 4,4-Difluoropiperidin-2-one directly informs its potential utility.

  • Metabolic Stability: The CF₂ group is chemically robust and resistant to enzymatic oxidation (e.g., by Cytochrome P450 enzymes). Placing it at the 4-position can protect the ring from metabolism, potentially increasing the half-life and bioavailability of drug candidates derived from it.[1]

  • Lipophilicity and Solubility: The predicted low LogP suggests that the core scaffold is relatively hydrophilic. This can be advantageous for achieving aqueous solubility but may require the addition of more lipophilic groups to ensure adequate membrane permeability, depending on the therapeutic target. A LogP value around 2 is often considered optimal for CNS-targeting drugs, while values between 1 and 3 are frequently sought for general oral absorption.[2]

  • Scaffold Rigidity and Vectorial Display: The rigid lactam ring limits the number of accessible conformations. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The defined geometry allows for the precise projection of substituents from the nitrogen or carbon atoms into the binding pocket of a target protein.

By experimentally determining these core properties, researchers can make data-driven decisions, selecting this scaffold for projects where its inherent characteristics—metabolic stability and controlled hydrophilicity—are most likely to lead to a successful clinical candidate.

References

  • PubChem. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. National Center for Biotechnology Information. [Link]

  • PubChem. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. National Center for Biotechnology Information. [Link]

  • Zhong, W., et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 2020. [Link]

  • ResearchGate. a) Applications of gem‐difluoro olefins in medicinal chemistry... ResearchGate. [Link]

  • Mykhailiuk, P. K. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 2022. [Link]

  • PubChem. 4,4-Difluoro-1-(4-fluoropiperidin-2-yl)piperidine | C10H17F3N2. National Center for Biotechnology Information. [Link]

  • ResearchGate. Applications of gem‐difluoroalkenes in medicinal chemistry. ResearchGate. [Link]

  • El-Sayed, M. A.-A., et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022. [Link]

  • Wang, H., et al. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Nature Communications, 2021. [Link]

  • Sereda, V., et al. Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 2020. [Link]

  • De La Cruz, J., et al. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 2023. [Link]

  • Rajkumar, R., Arulraj, R. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021. [Link]

  • Liu, C., et al. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 2022. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Advanced Chemistry Development, Inc. [Link]

  • Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 2007. [Link]

  • PubChem. N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide. National Center for Biotechnology Information. [Link]

  • Glomme, A., et al. A miniaturized shake-flask solubility method. Journal of Pharmaceutical Sciences, 2005. [Link]

  • PubChem. (4,4-Difluoropiperidin-1-yl)[5-(1-isopropyl-piperidin-4-yloxy)-1H-indol-2-yl]methanone. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. National Center for Biotechnology Information. [Link]

  • Baka, E., Comer, J., Takács-Novák, K. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 2008. [Link]

  • ChemAxon. LogP and logD calculations. [Link]

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Exploratory

4,4-Difluoropiperidin-2-one: A Strategic Scaffold in Medicinal Chemistry

This guide outlines the technical utility, synthesis, and application of 4,4-Difluoropiperidin-2-one (CAS: 1255666-74-0) as a high-value scaffold in modern drug discovery.[1][2] [1] Executive Summary 4,4-Difluoropiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and application of 4,4-Difluoropiperidin-2-one (CAS: 1255666-74-0) as a high-value scaffold in modern drug discovery.[1][2]

[1]

Executive Summary

4,4-Difluoropiperidin-2-one represents a specialized class of fluorinated heterocycles used to modulate the physicochemical and metabolic profiles of drug candidates.[1] Unlike its non-fluorinated analog (piperidin-2-one), the incorporation of a gem-difluoro group at the C4 position introduces profound electronic and conformational changes.[1][2] This building block is critical in the development of Orexin receptor antagonists , Janus kinase (JAK) inhibitors , and Dopamine D4 ligands , where it serves as a metabolically stable bioisostere for the methylene group or a constrained amide linker.[2]

Key Technical Specifications
PropertyValueSignificance
CAS Number 1255666-74-0Unique identifier for the lactam core.[1][3][4]
Molecular Formula C₅H₇F₂NOLow molecular weight fragment (MW 135.11).[1][2]
pKa (Lactam NH) ~14-15 (Est.)Lower than non-fluorinated lactams due to –I effect of CF₂.[1][2]
LogP ~0.5Increased lipophilicity compared to piperidin-2-one.[1]
H-Bond Donor 1 (NH)Enhanced acidity improves H-bond strength with receptors.[1]

Part 1: Chemical Properties & Structural Significance[1]

The Gem-Difluoro Effect

The introduction of two fluorine atoms at the C4 position is not merely a steric substitution; it fundamentally alters the molecule's behavior through the gauche effect and dipolar interactions .[2]

  • Conformational Bias: The C–F bonds prefer to be gauche to adjacent C–H or C–C bonds to minimize σ → σ* hyperconjugation.[1][2] This locks the piperidinone ring into a specific twisted chair conformation, reducing the entropic penalty upon binding to a protein target.[1][2]

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms (inductive effect) propagates through the ring, decreasing the electron density on the lactam nitrogen.[2] This makes the N–H proton more acidic and a more potent hydrogen bond donor.[1][2]

Metabolic Stability

The C4 position in piperidinones is a common "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1][2] Replacing the C–H bonds with the metabolically inert C–F bonds blocks this degradation pathway, significantly extending the half-life (


) of the parent drug.[1][2]

Part 2: Synthetic Routes and Manufacturing

The synthesis of 4,4-difluoropiperidin-2-one typically follows one of two high-fidelity pathways: Deoxofluorination of 2,4-piperidinediones or Oxidative Transformation of 4,4-difluoropiperidines .[1][2]

Primary Route: Deoxofluorination Strategy

This route is preferred for scale-up due to the availability of precursors and the efficiency of the fluorination step.[2]

Step-by-Step Protocol
  • Precursor Preparation: Start with N-Benzyl-2,4-piperidinedione (obtained via Dieckmann condensation of N-benzyl-N-(ethoxycarbonylmethyl)-beta-alanine ethyl ester).[1]

  • Fluorination: Treat the dione with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® in dichloromethane (DCM) at 0°C to room temperature.[1][2] The ketone at C4 is more reactive than the lactam carbonyl, allowing selective fluorination.[1][2]

  • Deprotection: Removal of the benzyl group via catalytic hydrogenation (H₂/Pd-C) yields the free lactam.[1][2]

Visualization of Synthetic Logic

Synthesis Start N-Benzyl-2,4-piperidinedione Reagent DAST / DCM (Deoxofluorination) Start->Reagent Inter N-Benzyl-4,4-difluoropiperidin-2-one Reagent->Inter Deprot Pd/C, H2 (Hydrogenolysis) Inter->Deprot Product 4,4-Difluoropiperidin-2-one (Target Scaffold) Deprot->Product

Caption: Selective C4-fluorination of the dione precursor followed by N-deprotection.

Part 3: Reactivity & Functionalization

Once synthesized, the 4,4-difluoropiperidin-2-one scaffold serves as a versatile core.[1][2]

N-Alkylation (The "Warhead" Attachment)

The lactam nitrogen is the primary handle for attaching the scaffold to the rest of the drug molecule.[2]

  • Reagents: Alkyl halides (R-X) with bases like NaH or Cs₂CO₃ in DMF.[1][2]

  • Mechanism: Deprotonation of the lactam NH generates an amidate anion, which attacks the electrophile.[1][2]

  • Note: The presence of the CF₂ group reduces the nucleophilicity of the nitrogen compared to the non-fluorinated analog, often requiring stronger bases or elevated temperatures.[1][2]

Alpha-Functionalization (C3 Position)

The C3 position (alpha to the carbonyl) can be functionalized, though the adjacent CF₂ group exerts a strong inductive effect, making the C3 protons more acidic but also sterically shielding the site.[2]

  • Reaction: LDA-mediated enolization followed by quenching with electrophiles (e.g., MeI, aldehydes).[1][2]

Part 4: Pharmaceutical Applications & Case Studies

Case Study: Orexin Receptor Antagonists

Orexin antagonists are critical for treating insomnia and sleep disorders.[1][2] The 4,4-difluoropiperidine core has been utilized in patent literature (e.g., WO2013127913 ) to optimize the pharmacokinetic profile of dual orexin receptor antagonists (DORAs).[1][2]

  • Role: The scaffold acts as a rigid linker that positions aromatic pharmacophores in the correct orientation to bind to the receptor pocket.[1][2]

  • Benefit: The fluorine substitution prevents metabolic oxidation at the C4 position, a common clearance pathway for piperidine-based drugs.[1][2]

Biological Signaling & Mechanism

The following diagram illustrates how the scaffold integrates into a typical GPCR antagonist workflow (e.g., Orexin or Dopamine pathways).

Mechanism Drug Drug Candidate (w/ 4,4-Difluoro Core) Receptor Target GPCR (Orexin/Dopamine) Drug->Receptor H-Bonding (NH) Hydrophobic Fit (CF2) Metabolism CYP450 Enzymes (Liver Microsomes) Drug->Metabolism Exposure Binding Receptor Binding (High Affinity) Receptor->Binding Antagonism Clearance Metabolic Clearance Metabolism->Clearance Blocked at C4

Caption: The scaffold enhances binding via H-bond acidity while blocking metabolic clearance.[1][2][5]

Part 5: Experimental Protocol (Representative)

Protocol: Synthesis of N-(4-Methoxybenzyl)-4,4-difluoropiperidin-2-one This protocol describes the protection and fluorination sequence.

  • Reagents: 4-methoxybenzylamine, ethyl acrylate, NaH, DAST, DCM.[1][2]

  • Step 1 (Cyclization): React 4-methoxybenzylamine with 2 equivalents of ethyl acrylate, followed by Dieckmann condensation using NaH in toluene to yield N-PMB-2,4-piperidinedione .[1][2]

  • Step 2 (Fluorination):

    • Dissolve N-PMB-2,4-piperidinedione (1.0 eq) in anhydrous DCM under Argon.

    • Cool to 0°C.[1][2]

    • Add DAST (2.5 eq) dropwise.[1][2] Caution: DAST reacts violently with water.

    • Stir at room temperature for 12 hours.

    • Quench carefully with saturated NaHCO₃ solution.[1][2]

    • Extract with DCM, dry over MgSO₄, and concentrate.[1][2]

  • Step 3 (Purification): Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹⁹F-NMR (typically a triplet or multiplet around -90 to -110 ppm depending on solvent/conformation).[1][2]

References

  • Boss, C., et al. (2013).[1][2] 4,4-Difluoro-piperidine compounds and their use as Orexin Receptor Antagonists. Patent WO2013127913A1.[1][2] Retrieved from

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on gem-difluoro effects).

Sources

Protocols & Analytical Methods

Method

Precision Engineering of Bioactive Scaffolds: The 4,4-Difluoropiperidin-2-one Platform

Executive Summary The 4,4-difluoropiperidin-2-one (CAS: 1255666-74-0) scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1][2][3] The incorporation of a gem-difluoro moiety at the C4 position i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,4-difluoropiperidin-2-one (CAS: 1255666-74-0) scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1][2][3] The incorporation of a gem-difluoro moiety at the C4 position imparts unique physicochemical properties, including metabolic stability against oxidative metabolism, modulation of the pKa of adjacent centers, and conformational restriction.[1][2][3] This guide details the synthesis, functionalization, and application of this scaffold in the development of enzyme inhibitors (e.g., proteases) and G-protein coupled receptor (GPCR) ligands (e.g., Orexin, Dopamine D4).[1][2][3]

Chemical Profile & Strategic Value

The "Fluorine Effect" in Lactam Scaffolds
  • Metabolic Blocking: The C4 position in piperidines is a common "soft spot" for cytochrome P450-mediated oxidation.[1][2][3] Disubstitution with fluorine blocks this metabolic route, extending in vivo half-life.[1][2][3]

  • Electronic Modulation: The strong electron-withdrawing nature of the CF₂ group lowers the pKa of the lactam nitrogen and increases the acidity of the C3 protons (α-position), enabling unique reactivity profiles compared to non-fluorinated analogs.[1][2][3]

  • Conformational Locking: The gauche effect associated with the C-F bonds biases the piperidine ring into specific chair/twist-boat conformations, potentially reducing the entropic penalty of binding to protein targets.[1][2][3]

Core Specifications
PropertySpecification
IUPAC Name 4,4-difluoropiperidin-2-one
CAS Number 1255666-74-0
Molecular Formula C₅H₇F₂NO
Molecular Weight 135.11 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, THF, MeOH; Sparingly soluble in water

Synthesis of the Core Scaffold

While 4,4-difluoropiperidin-2-one is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1][2][3] The most robust route utilizes a Reformatsky-Michael addition sequence.[1][2][3]

Protocol A: De Novo Synthesis from Ethyl Bromodifluoroacetate

Rationale: This route avoids the use of hazardous deoxofluorinating reagents (e.g., DAST) on pre-formed lactams, which often leads to complex mixtures.[1][2][3]

Step 1: Reformatsky-Michael Addition

  • Reagents: Ethyl bromodifluoroacetate (1.2 eq), Acrylonitrile (1.0 eq), Copper powder (2.0 eq).[1][2][3]

  • Solvent: DMSO or THF.

  • Procedure: Activate Zn or Cu powder.[1][2][3] Add ethyl bromodifluoroacetate dropwise to a solution of acrylonitrile at 0°C.

  • Mechanism: Formation of the difluoro-Reformatsky reagent followed by 1,4-addition to acrylonitrile yields the linear precursor Ethyl 4-cyano-2,2-difluorobutanoate .[1][2][3]

Step 2: Reductive Cyclization

  • Reagents: Raney Nickel (cat.), H₂ (50 psi) or NaBH₄/CoCl₂.[1][2][3]

  • Solvent: Ethanol/Acetic Acid.[1][2][3]

  • Process: Hydrogenation of the nitrile to the primary amine triggers spontaneous intramolecular cyclization with the ethyl ester to form the lactam ring.[1][2][3]

  • Purification: Recrystallization from EtOAc/Hexanes.

Functionalization Workflows

The versatility of 4,4-difluoropiperidin-2-one lies in its ability to serve as a divergent intermediate.[1][2][3]

Workflow Diagram: Divergent Synthesis

G Core 4,4-Difluoropiperidin-2-one (Core Scaffold) N_Func N-Alkylated Lactams (Peptide Mimetics) Core->N_Func Base / R-X (N-Alkylation) C_Func C3-Substituted Lactams (Protease Inhibitors) Core->C_Func LDA / R-X (C3-Alkylation) Amine 4,4-Difluoropiperidine (Amine Precursor) Core->Amine BH3·THF (Reduction) Final_GPCR GPCR Antagonists (Orexin/D4 Ligands) Amine->Final_GPCR Reductive Amination or SNAr

Figure 1: Divergent synthetic pathways starting from the 4,4-difluoropiperidin-2-one core.[1][2][3]

Protocol B: N-Functionalization (N-Alkylation)

Target: Introduction of diversity elements for SAR exploration.

  • Preparation: Dissolve 4,4-difluoropiperidin-2-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Observation: Evolution of H₂ gas.[1][2][3] Stir for 30 min until gas evolution ceases.

  • Alkylation: Add alkyl halide (1.1 eq) dropwise.[1][2][3]

    • Tip: For less reactive halides, add catalytic KI (0.1 eq).[1][2][3]

  • Reaction: Warm to RT and stir for 2–12 h. Monitor by TLC/LC-MS.

  • Workup: Quench with sat. NH₄Cl.[1][2][3] Extract with EtOAc.[1][2][3] Wash organic layer with LiCl (5% aq) to remove DMF.[1][2][3]

  • Yield Expectation: 85–95%.

Protocol C: C3-Functionalization (α-Alkylation)

Target: Creating quaternary centers or branching points.[1][2][3] The inductive effect of the β-fluorines makes the C3 protons sufficiently acidic for enolization, but care must be taken to avoid elimination.[1][2][3]

  • Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide) instead of LDA to minimize nucleophilic attack on the carbonyl.[1][2][3]

  • Procedure:

    • Cool THF solution of LiHMDS (1.1 eq) to -78°C.

    • Add solution of N-protected 4,4-difluoropiperidin-2-one (N-protection is recommended, e.g., N-Benzyl or N-Boc, to prevent N-deprotonation).[1][2][3]

    • Stir for 45 min at -78°C to form the enolate.

    • Add electrophile (e.g., MeI, BnBr) rapidly.[1][2][3]

  • Critical Control: Maintain temperature below -50°C during addition to prevent decomposition of the fluorinated enolate.

Protocol D: Reduction to 4,4-Difluoropiperidine

Target: Conversion to the secondary amine for GPCR ligand synthesis (e.g., Orexin antagonists).[1][2][3]

  • Reagent: Borane-THF complex (BH₃[1][2][3]·THF, 1M).[1][2][3]

  • Procedure:

    • Dissolve lactam in anhydrous THF.

    • Add BH₃[1][2][3]·THF (3.0 eq) dropwise at 0°C.[1][2][3]

    • Reflux for 4 h.

  • Quench (Critical Step):

    • Cool to 0°C. Carefully add MeOH.[1][2][3]

    • Add 6N HCl and reflux for 1 h to break the Borane-Amine complex.

    • Neutralize with NaOH and extract.[1][2][3]

  • Result: 4,4-difluoropiperidine (CAS 21987-29-1), ready for reductive amination or S_NAr coupling.[1][2][3]

Case Study: Synthesis of Dopamine D4 Antagonists

Background: High selectivity for the Dopamine D4 receptor (over D2) is desirable for treating L-DOPA-induced dyskinesias without compromising motor control.[1][2][3] The 4,4-difluoropiperidine scaffold has shown superior selectivity profiles compared to non-fluorinated analogs.[1][2][3]

Experimental Workflow:

  • Scaffold Generation: Synthesis of 4,4-difluoropiperidine via Protocol D.

  • Southern Fragment Coupling: Reaction of 4,4-difluoropiperidine with 2-chloro-5-(trifluoromethyl)pyridine via S_NAr (Conditions: K₂CO₃, DMSO, 100°C) to form the "southern" heteroaryl fragment.[1][2][3]

  • Northern Fragment Coupling: If the scaffold contains a hydroxyl handle (e.g., from 3,3-difluoro-5-hydroxypiperidine precursors), etherification is performed.[1][2][3] For the 4,4-difluoro core, N-alkylation (Protocol B) using functionalized benzyl halides creates the "northern" specificity pocket.[1][2][3]

  • Validation: The resulting compounds demonstrate lowered lipophilicity (LogD) and improved CNS Multi-Parameter Optimization (MPO) scores due to the polarity of the C-F bonds.[1][2][3]

References

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 2010.[1][2][3][4] Link

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem, 2020.[1][2][3] Link

  • 4,4-Difluoropiperidin-2-one (CAS 1255666-74-0) Product Entry. BLD Pharm.[1][2][3][5] Link

  • 4,4-difluoro-piperidine compounds as Orexin Antagonists. Google Patents (WO2013127913A1). Link

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks. Molecules, 2020. Link

Sources

Application

Application Notes and Protocols for 4,4-Difluoropiperidin-2-one in Fragment-Based Drug Design

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1] By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more effectively than traditional high-throughput screening, often yielding hits with superior ligand efficiency. Within the FBDD toolkit, fluorinated fragments represent a particularly strategic asset. The incorporation of fluorine into a molecule can profoundly influence its physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[2]

The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus make it an exceptional probe for detecting the weak binding events characteristic of fragment screening.[3] With a 100% natural abundance and a large chemical shift dispersion, ¹⁹F NMR provides a sensitive, background-free window into fragment binding, enabling rapid and robust hit identification, often from fragment cocktails.[3][4] Furthermore, in X-ray crystallography, the high electron density of fluorine can aid in the unambiguous determination of a fragment's position and orientation within a protein's binding site.[5]

This guide provides a detailed technical overview and practical protocols for the application of 4,4-Difluoropiperidin-2-one , a valuable fluorinated fragment, in FBDD campaigns. We will explore its synthesis, physicochemical characteristics, and its utility in biophysical screening and computational workflows.

Fragment Profile: 4,4-Difluoropiperidin-2-one

4,4-Difluoropiperidin-2-one is a saturated heterocyclic fragment that combines several desirable features for FBDD. The piperidinone core is a common scaffold in medicinal chemistry, offering multiple vectors for synthetic elaboration. The gem-difluoro group at the 4-position serves several key functions:

  • Metabolic Stability: It blocks a potential site of oxidative metabolism.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the parent piperidine nitrogen, which can be beneficial for avoiding off-target effects such as hERG channel affinity.[6]

  • Conformational Constraint: The difluoro substitution can influence the conformational preference of the piperidine ring.

  • Biophysical Handle: The ¹⁹F atoms provide a sensitive probe for NMR-based screening.

Physicochemical Properties

A successful fragment must possess appropriate physicochemical properties to ensure good solubility and "lead-likeness". Below is a summary of the properties for 4,4-Difluoropiperidin-2-one, with data for the parent amine 4,4-Difluoropiperidine provided for comparison.

Property4,4-Difluoropiperidin-2-one (Calculated)4,4-Difluoropiperidine (Experimental/Predicted)Justification for FBDD ("Rule of Three")
Molecular Weight 135.11 g/mol 121.13 g/mol [7][]Meets MW ≤ 300 Da
Molecular Formula C₅H₇F₂NOC₅H₉F₂N[7][]Low complexity
XLogP3 0.21.0[]Meets cLogP ≤ 3
H-Bond Donors 11[]Meets HBD ≤ 3
H-Bond Acceptors 13[]Meets HBA ≤ 3
Rotatable Bonds 00[]Meets RB ≤ 3
Solubility High (predicted)Soluble in polar solvents[9]Essential for biophysical assays
Proposed Synthesis

Synthesis_of_4_4_Difluoropiperidin_2_one cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Lactamization A Ethyl bromodifluoroacetate C Adduct A->C Cu powder B Acrylonitrile B->C D Intermediate C->D Borane (BH3) E 4,4-Difluoropiperidin-2-one D->E Heat / Acid catalyst

Caption: Proposed synthetic workflow for 4,4-Difluoropiperidin-2-one.

Rationale: This synthetic approach leverages a robust 1,4-addition of a difluoroacetyl synthon to an acrylate equivalent, followed by reduction of the nitrile to a primary amine. This intermediate is then poised for an intramolecular cyclization (lactamization) to form the desired 6-membered ring of 4,4-Difluoropiperidin-2-one. This strategy is modular and has been successfully applied to the synthesis of substituted difluoropiperidines.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing 4,4-Difluoropiperidin-2-one in an FBDD campaign.

Workflow Overview: A Multi-pronged Screening Cascade

A robust FBDD campaign typically employs a cascade of techniques to identify and validate fragment hits. This approach minimizes false positives and provides orthogonal validation of binding.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Deconvolution & Validation cluster_2 Structural Characterization cluster_3 Hit Expansion NMR_Screen ¹⁹F NMR Screening (Cocktails) NMR_Single ¹⁹F NMR Titration (Single Fragment) NMR_Screen->NMR_Single Identify Hit Cocktails SPR Surface Plasmon Resonance (SPR) NMR_Single->SPR Orthogonal Validation XRay X-ray Crystallography NMR_Single->XRay Confirm Binding & Affinity MedChem Medicinal Chemistry SPR->MedChem Kinetic Data XRay->MedChem Structural Insights Docking Computational Docking Docking->MedChem Binding Mode Hypothesis

Caption: A typical fragment screening cascade utilizing orthogonal techniques.

Protocol 1: ¹⁹F NMR Fragment Screening

¹⁹F NMR is the ideal primary screening method for a fluorinated fragment library due to its high sensitivity and throughput, especially when screening fragment cocktails.[3]

Objective: To rapidly identify fragments that bind to the target protein by observing changes in the ¹⁹F NMR signal.

Materials:

  • Target protein (≥95% purity), at a stock concentration of 50-100 µM.

  • 4,4-Difluoropiperidin-2-one and other fluorinated fragments.

  • NMR Buffer: e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O.

  • NMR tubes.

Methodology:

  • Fragment Cocktail Preparation:

    • Prepare cocktails of 10-30 fluorinated fragments, including 4,4-Difluoropiperidin-2-one, in DMSO-d₆. The final concentration of each fragment in the NMR sample should be between 100-500 µM.

    • Causality: The use of cocktails dramatically increases screening throughput.[4] The wide chemical shift window of ¹⁹F NMR minimizes signal overlap between fragments.[3]

  • Sample Preparation:

    • Prepare two sets of NMR samples for each cocktail.

    • Reference Sample: NMR buffer with the fragment cocktail (e.g., 5% DMSO-d₆ final concentration).

    • Target Sample: NMR buffer with the fragment cocktail and the target protein (e.g., 10-25 µM final concentration).

    • Self-Validation: The reference sample is critical to confirm the chemical shift of the unbound fragment and to ensure fragment stability in the buffer.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra for both reference and target samples. A standard 1D experiment is often sufficient.

    • For weakly binding fragments, relaxation-edited experiments (e.g., Carr-Purcell-Meiboom-Gill, CPMG) can be used to enhance the detection of binding by filtering out broad signals from the bound state.

    • Expertise: Binding to a large protein will significantly increase the transverse relaxation rate (R₂) of the fragment, leading to line broadening or complete disappearance of the signal in a standard 1D spectrum. This is a primary indicator of a hit.[11]

  • Data Analysis:

    • Compare the spectrum of the target sample to the reference sample for each cocktail.

    • Hit Signature: A positive "hit" is identified by a significant decrease in signal intensity (line broadening) or a chemical shift perturbation of a specific fragment's resonance in the presence of the target protein.[12]

    • Once a hit cocktail is identified, screen each fragment from that cocktail individually to deconvolute the result and identify the specific binder.

Protocol 2: X-ray Crystallography for Structural Elucidation

Crystallography provides high-resolution structural information, confirming binding and revealing the precise interactions that guide hit-to-lead optimization.[13][14]

Objective: To determine the three-dimensional structure of 4,4-Difluoropiperidin-2-one bound to the target protein.

Materials:

  • Apo-protein crystals of the target, grown under reproducible conditions.

  • 4,4-Difluoropiperidin-2-one stock solution (e.g., 100 mM in DMSO).

  • Cryoprotectant solution (e.g., crystallization mother liquor supplemented with 20-30% glycerol).

  • Crystal harvesting loops.

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding 4,4-Difluoropiperidin-2-one to the crystallization mother liquor to a final concentration of 10-50 mM.

    • Causality: High fragment concentrations are often required to achieve sufficient occupancy in the crystal for weakly binding fragments.[15]

    • Transfer a high-quality apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to several hours. The optimal soaking time is target-dependent and may require optimization.

    • Self-Validation: Run a parallel control by soaking a crystal in a solution containing only the vehicle (e.g., DMSO) to ensure the crystal lattice is stable to the soaking conditions.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into the cryoprotectant solution.

    • Immediately loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Processing:

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

    • Process the data using standard software (e.g., XDS, MOSFLM).

    • Expertise: The presence of the electron-dense fluorine atoms can be advantageous. In cases of low occupancy, difference maps (Fo-Fc) are crucial for identifying the electron density corresponding to the bound fragment.

  • Structure Solution and Refinement:

    • Solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and perform iterative rounds of refinement.

    • Trustworthiness: The final model must be validated by checking geometric parameters and the fit to the electron density. The refined structure provides an authoritative view of the binding mode.

Protocol 3: Computational Docking

In silico docking can be used to generate hypotheses about the binding mode of 4,4-Difluoropiperidin-2-one, prioritize fragments for screening, or rationalize observed structure-activity relationships.

Objective: To predict the binding pose and estimate the binding affinity of 4,4-Difluoropiperidin-2-one within the target's binding site.

Materials:

  • High-resolution crystal structure of the target protein (or a reliable homology model).

  • Molecular modeling software (e.g., Schrödinger Suite, MOE, GOLD).[16]

  • A 3D structure of 4,4-Difluoropiperidin-2-one.

Methodology:

  • Protein Preparation:

    • Load the protein structure into the modeling software.

    • Prepare the structure by adding hydrogens, assigning protonation states, removing water molecules (unless specific waters are known to be critical for binding), and performing a constrained energy minimization to relieve any steric clashes.

    • Causality: This "protein preparation" step is critical for ensuring the correct electrostatic and steric environment of the binding site.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of 4,4-Difluoropiperidin-2-one.

    • Assign appropriate atom types and partial charges using a suitable force field.

    • Expertise: Accurate force field parameters are essential for correctly modeling the behavior of fluorinated molecules.[16]

  • Binding Site Definition:

    • Define the docking grid or sphere to encompass the binding pocket of interest. This can be defined based on the location of a known ligand or by using site-finding algorithms.

  • Fragment Docking:

    • Use a docking algorithm suitable for fragments. These algorithms are designed to handle the conformational flexibility of the ligand and sample a wide range of poses.

    • Rationale: Fragment docking protocols often involve dividing the ligand into smaller pieces to be docked and then reassembled, or using specialized scoring functions tuned for smaller molecules.[17][18]

  • Pose Analysis and Scoring:

    • Analyze the top-scoring poses. A plausible binding mode should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

    • The docking score provides an estimation of binding affinity, which can be used to rank-order different fragments.

    • Self-Validation: If experimental data is available (e.g., from X-ray crystallography), the docking protocol can be validated by its ability to reproduce the experimentally observed binding mode ("re-docking").

Conclusion

4,4-Difluoropiperidin-2-one is a high-value fragment for FBDD campaigns. Its favorable physicochemical properties, combined with the strategic placement of a gem-difluoro group, make it an excellent starting point for developing potent and selective drug candidates. The ¹⁹F NMR handle provides a direct and efficient method for primary screening, while its rigid scaffold is amenable to structural studies by X-ray crystallography and computational modeling. The protocols outlined in this guide provide a robust framework for researchers to effectively integrate this and other fluorinated fragments into their drug discovery workflows, ultimately accelerating the path from fragment hit to lead compound.

References

Sources

Method

Application Note: Strategic N-Protection of 4,4-Difluoropiperidin-2-one for Advanced Synthetic Applications

Abstract The 4,4-difluoropiperidin-2-one scaffold is a valuable building block in medicinal chemistry, offering unique conformational constraints and metabolic stability due to the gem-difluoro substitution. Effective ut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,4-difluoropiperidin-2-one scaffold is a valuable building block in medicinal chemistry, offering unique conformational constraints and metabolic stability due to the gem-difluoro substitution. Effective utilization of this scaffold in multi-step syntheses necessitates a robust and versatile strategy for the protection and deprotection of the lactam nitrogen. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of nitrogen protecting groups for 4,4-difluoropiperidin-2-one. We will explore the causality behind experimental choices for common protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acyl groups, offering detailed, step-by-step protocols for their installation and removal. Furthermore, we will discuss the principles of orthogonal protection to enable selective manipulation of other functional groups within the molecule.

Introduction: The Significance of 4,4-Difluoropiperidin-2-one

The piperidone core is a prevalent structural motif in a wide array of biologically active compounds and natural products.[1] The introduction of a gem-difluoro group at the 4-position of the piperidin-2-one ring system imparts several advantageous properties. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of adjacent protons and the overall reactivity of the molecule. Moreover, the C-F bond's high bond energy and the steric shielding provided by the fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation.

Given these favorable characteristics, derivatives of 4,4-difluoropiperidine are of significant interest in drug discovery.[2][3] However, the presence of a reactive N-H group in the parent 4,4-difluoropiperidin-2-one can interfere with many synthetic transformations. Therefore, the temporary masking of this functionality with a suitable protecting group is a critical step in the elaboration of this scaffold. A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity, allowing for selective reactions at other sites in the molecule.[4]

Choosing the Right Protecting Group: A Strategic Decision

The selection of an appropriate nitrogen protecting group is paramount and depends on the overall synthetic strategy. Key considerations include the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection conditions with respect to other protecting groups or sensitive functionalities in the molecule.[5] Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected structure without affecting others.[5][6]

Below is a decision-making workflow to guide the selection of a suitable protecting group for the lactam nitrogen of 4,4-difluoropiperidin-2-one.

G start Start: Need to protect 4,4-difluoropiperidin-2-one-N-H downstream_chem Consider Downstream Reaction Conditions start->downstream_chem acid_stable Need Acid Stability? downstream_chem->acid_stable base_stable Need Base Stability? downstream_chem->base_stable reductive_stable Need Reductive (e.g., H2/Pd) Stability? downstream_chem->reductive_stable boc Use Boc Group acid_stable->boc No cbz Use Cbz Group acid_stable->cbz Yes acyl Use Acyl Group (e.g., Acetyl) acid_stable->acyl Yes base_stable->boc Yes base_stable->cbz Yes base_stable->acyl No reductive_stable->boc Yes reductive_stable->cbz No reductive_stable->acyl Yes mild_deprotection Require Mild Deprotection? mild_deprotection->boc Acidic mild_deprotection->cbz Hydrogenolysis mild_deprotection->acyl Basic/Acidic (harsher) boc->mild_deprotection Deprotection cbz->mild_deprotection Deprotection acyl->mild_deprotection Deprotection

Caption: Decision workflow for selecting an N-protecting group.

Common Protecting Groups for 4,4-Difluoropiperidin-2-one

This section details the application of three widely used nitrogen protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acyl groups.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its facile removal under acidic conditions, while being stable to a wide range of nucleophilic and basic conditions.[7][8]

3.1.1. Rationale for Use

The Boc group is ideal for syntheses that involve subsequent base-catalyzed reactions or the use of organometallic reagents. Its deprotection with acids like trifluoroacetic acid (TFA) is typically clean and high-yielding.[9]

3.1.2. Protocol: N-Boc Protection of 4,4-Difluoropiperidin-2-one

Materials:

  • 4,4-Difluoropiperidin-2-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4,4-difluoropiperidin-2-one (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) to the solution.

  • Add a catalytic amount of DMAP (0.1 eq). The effect of DMAP is rationalized by the formation of a more reactive N-Boc-DMAP complex.[10]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 4,4-difluoropiperidin-2-one.

3.1.3. Protocol: N-Boc Deprotection

Materials:

  • N-Boc-4,4-difluoropiperidin-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected lactam (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4,4-difluoropiperidin-2-one.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another widely used protecting group for amines.[11] It is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[12] Deprotection is typically achieved by catalytic hydrogenolysis.[13]

3.2.1. Rationale for Use

The Cbz group is particularly useful when subsequent steps require acidic conditions that would cleave a Boc group. Its removal by hydrogenolysis is a mild and efficient method, provided the molecule does not contain other reducible functional groups (e.g., alkenes, alkynes, or some aromatic systems).

3.2.2. Protocol: N-Cbz Protection of 4,4-Difluoropiperidin-2-one

Materials:

  • 4,4-Difluoropiperidin-2-one

  • Benzyl chloroformate (Cbz-Cl)

  • A base such as sodium carbonate (Na₂CO₃) or triethylamine (NEt₃)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4,4-difluoropiperidin-2-one (1.0 eq) in DCM.

  • Add a base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

3.2.3. Protocol: N-Cbz Deprotection (Hydrogenolysis)

Materials:

  • N-Cbz-4,4-difluoropiperidin-2-one

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz protected lactam in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Acyl Groups (e.g., Acetyl)

Acyl groups, such as the acetyl group, can also serve as protecting groups for the lactam nitrogen. They are generally stable under acidic and oxidative conditions but can be removed under basic or strongly acidic conditions.[14]

3.3.1. Rationale for Use

Acyl protection is a cost-effective method. The acetyl group is robust and can withstand a variety of reaction conditions. However, its removal often requires harsher conditions compared to Boc or Cbz groups, which may not be suitable for sensitive substrates.

3.3.2. Protocol: N-Acetylation of 4,4-Difluoropiperidin-2-one

Materials:

  • 4,4-Difluoropiperidin-2-one

  • Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

  • A base such as pyridine or triethylamine (NEt₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4,4-difluoropiperidin-2-one (1.0 eq) in DCM.

  • Add a base like triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

3.3.3. Protocol: N-Acetyl Deprotection (Basic Hydrolysis)

Materials:

  • N-Acetyl-4,4-difluoropiperidin-2-one

  • A base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH)

  • A solvent mixture such as Methanol/Water or THF/Water

Procedure:

  • Dissolve the N-acetylated lactam in a mixture of MeOH and water.

  • Add an aqueous solution of NaOH (2-4 eq).

  • Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Summary of Protecting Group Strategies

The following table summarizes the key characteristics of the discussed protecting groups for 4,4-difluoropiperidin-2-one.

Protecting GroupProtection ReagentDeprotection ConditionsStabilityOrthogonality
Boc Boc₂O, DMAPAcidic (e.g., TFA in DCM)[9]Stable to base, nucleophiles, and hydrogenolysis.Orthogonal to Cbz and Fmoc.
Cbz Cbz-Cl, baseCatalytic Hydrogenolysis (H₂, Pd/C)[13]Stable to acid and base.Orthogonal to Boc.
Acetyl Ac₂O or AcCl, baseBasic (e.g., NaOH, reflux) or strong acid.[14]Stable to mild acid and reductive conditions.Less commonly used for orthogonal strategies due to harsher removal.

Conclusion

The strategic selection and application of nitrogen protecting groups are fundamental to the successful synthesis of complex molecules derived from 4,4-difluoropiperidin-2-one. This application note has provided a comprehensive overview of the rationale, protocols, and comparative analysis of common protecting groups. By understanding the stability and reactivity of Boc, Cbz, and acyl groups, researchers can devise robust synthetic routes that leverage the unique properties of the 4,4-difluoropiperidin-2-one scaffold for the development of novel therapeutics and chemical probes.

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  • Amino Acid Deriv
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  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate.[Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. American Chemical Society.[Link]

  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed.[Link]

  • Lactam. Wikipedia.[Link]

  • 4-Piperidone derivatives, their preparation and their use as stabilizers.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.[Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC.[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 4,4-Difluoropiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4,4-Difluoropiperidin-2-one Scaffold in Medicinal Chemistry The introduction of fluorine into drug candidates is a wel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4,4-Difluoropiperidin-2-one Scaffold in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The 4,4-difluoropiperidine motif, in particular, has emerged as a valuable building block in the design of novel therapeutics. The gem-difluoro group at the 4-position can act as a bioisostere for a carbonyl group or other polar functionalities, while also influencing the conformation of the piperidine ring and the pKa of the ring nitrogen. The lactam functionality of 4,4-Difluoropiperidin-2-one provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of a variety of biologically active molecules. This document provides a detailed guide to the scale-up synthesis of this important scaffold, focusing on practical and scalable methodologies.

Strategic Approaches to the Synthesis of 4,4-Difluoropiperidin-2-one

The synthesis of 4,4-Difluoropiperidin-2-one on a laboratory scale can be approached through several strategic routes. However, for a successful and efficient scale-up, careful consideration of factors such as the availability and cost of starting materials, the safety and handling of reagents, reaction efficiency, and the ease of purification is paramount. Two primary strategies have been identified as the most promising for large-scale production:

Strategy A: Ring Expansion of a Difluorinated Piperidone Precursor This approach commences with a readily available piperidone derivative, introduces the gem-difluoro group at the 4-position, and then expands the ring to form the desired lactam.

Strategy B: Oxidation of a 4,4-Difluoropiperidine Precursor This strategy involves the synthesis of a stable N-protected 4,4-difluoropiperidine, followed by a regioselective oxidation to introduce the carbonyl group at the 2-position.

The following sections will provide a detailed analysis and protocols for each of these strategies.

Strategy A: Ring Expansion via Beckmann Rearrangement

This is a robust and well-documented pathway for the synthesis of lactams from cyclic ketones. The overall workflow involves three key stages: protection of the piperidone nitrogen, difluorination of the 4-position, and the subsequent Beckmann rearrangement of the corresponding oxime.

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start [label="N-Boc-4-piperidone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fluorination [label="Difluorination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ketone [label="N-Boc-4,4-difluoropiperidone"]; oximation [label="Oximation", fillcolor="#FBBC05", fontcolor="#202124"]; oxime [label="N-Boc-4,4-difluoropiperidone Oxime"]; rearrangement [label="Beckmann\nRearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; lactam [label="4,4-Difluoropiperidin-2-one", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> fluorination [label="Fluorinating Agent\n(e.g., DAST, Deoxo-Fluor®)"]; fluorination -> ketone; ketone -> oximation [label="Hydroxylamine"]; oximation -> oxime; oxime -> rearrangement [label="Acid Catalyst\n(e.g., H₂SO₄, PPA)"]; rearrangement -> lactam; }

Workflow for Strategy A: Ring Expansion via Beckmann Rearrangement.

Part 1: Synthesis of N-Boc-4,4-difluoropiperidone

The initial step involves the protection of the commercially available 4-piperidone, followed by the crucial difluorination step. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group due to its stability under the fluorination conditions and its relatively straightforward removal.

Protocol 1: N-Boc Protection of 4-Piperidone

  • Reaction Setup: To a solution of 4-piperidone hydrochloride hydrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base such as triethylamine (2.2 eq) or sodium bicarbonate (3.0 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-4-piperidone, which is often used in the next step without further purification.

Protocol 2: Difluorination of N-Boc-4-piperidone

The geminal difluorination of a ketone is a challenging transformation, often requiring specialized and hazardous reagents. Diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor®, are commonly employed for this purpose. Extreme caution must be exercised when handling these reagents, as they are toxic, corrosive, and react violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidone (1.0 eq) in a dry, aprotic solvent such as DCM or toluene.

  • Addition of Fluorinating Agent: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add DAST or Deoxo-Fluor® (1.5-2.0 eq) dropwise via a syringe. A small amount of ethanol (0.1 eq) can be added as a catalyst.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Quenching: Carefully and slowly quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. This step is highly exothermic and will release gas. Ensure adequate cooling and venting.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield N-Boc-4,4-difluoropiperidone.

Parameter N-Boc Protection Difluorination
Starting Material 4-Piperidone HClN-Boc-4-piperidone
Key Reagents Boc₂O, BaseDAST or Deoxo-Fluor®
Solvent DCMDCM or Toluene (anhydrous)
Temperature 0 °C to RT-78 °C to RT
Typical Yield >95%60-80%
Purification ExtractionColumn Chromatography
Part 2: Beckmann Rearrangement of N-Boc-4,4-difluoropiperidone Oxime

The Beckmann rearrangement transforms an oxime into an amide under acidic conditions.[1][2] The regioselectivity of the rearrangement is determined by the group anti-periplanar to the leaving group on the oxime nitrogen. In the case of the symmetrical N-Boc-4,4-difluoropiperidone oxime, only one lactam product is possible.

Protocol 3: Oximation of N-Boc-4,4-difluoropiperidone

  • Reaction Setup: Dissolve N-Boc-4,4-difluoropiperidone (1.0 eq) in a mixture of ethanol and pyridine.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.5-2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and concentrate in vacuo to remove the solvents. Add water to the residue and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine. Dry over anhydrous sodium sulfate and concentrate to give the oxime, which may be a mixture of E/Z isomers and is often used directly in the next step.

Protocol 4: Beckmann Rearrangement and Deprotection

Strong acids such as sulfuric acid or polyphosphoric acid (PPA) are typically used to promote the Beckmann rearrangement.[1] The Boc protecting group is often cleaved under these strongly acidic conditions, leading directly to the desired 4,4-Difluoropiperidin-2-one.

  • Reaction Setup: Add the crude N-Boc-4,4-difluoropiperidone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid at 100-120 °C with vigorous stirring. This reaction is exothermic and should be performed with caution.

  • Reaction: Maintain the temperature for 30-60 minutes.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH of 8-9, keeping the mixture cool in an ice bath. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4,4-Difluoropiperidin-2-one.

Parameter Oximation Beckmann Rearrangement
Starting Material N-Boc-4,4-difluoropiperidoneN-Boc-4,4-difluoropiperidone Oxime
Key Reagents Hydroxylamine HCl, PyridineH₂SO₄ or PPA
Solvent EthanolNeat (in acid)
Temperature Reflux100-120 °C
Typical Yield >90% (crude)50-70%
Purification ExtractionRecrystallization/Column Chromatography

Strategy B: Oxidation of N-Protected 4,4-Difluoropiperidine

An alternative approach involves the direct oxidation of a readily accessible N-protected 4,4-difluoropiperidine at the carbon adjacent to the nitrogen. This method can be advantageous as it avoids the potentially harsh conditions of the Beckmann rearrangement.

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start [label="N-Protected\n4,4-Difluoropiperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotection [label="Deprotection\n(if necessary)", fillcolor="#FBBC05", fontcolor="#202124"]; lactam [label="4,4-Difluoropiperidin-2-one", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> oxidation [label="Oxidizing Agent\n(e.g., RuO₄, I₂)"]; oxidation -> deprotection; deprotection -> lactam; }

Workflow for Strategy B: Oxidation of a Piperidine Precursor.

Protocol 5: Ruthenium-Catalyzed Oxidation of N-Acyl-4,4-difluoropiperidine

Ruthenium tetroxide (RuO₄), often generated in situ from a catalytic amount of RuCl₃ or RuO₂ and a stoichiometric oxidant like sodium periodate (NaIO₄), is a powerful oxidizing agent capable of converting cyclic amines to lactams.[3]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, combine N-acyl-4,4-difluoropiperidine (1.0 eq) (an acyl protecting group like acetyl or benzoyl is preferred over Boc for this reaction), RuCl₃ hydrate (0.02-0.05 eq), and NaIO₄ (4.0 eq) in a biphasic solvent system such as carbon tetrachloride/acetonitrile/water or ethyl acetate/water.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting material (TLC or LC-MS).

  • Quenching: Quench the reaction by adding a few drops of isopropanol to consume any excess RuO₄ (the color will change from yellow/black to a lighter shade).

  • Work-up: Dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The resulting N-acyl-4,4-difluoropiperidin-2-one can be purified by column chromatography. Subsequent deprotection of the acyl group under appropriate conditions (e.g., acid or base hydrolysis) will yield the final product.

Protocol 6: Iodine-Mediated Oxidation of N-Alkyl-4,4-difluoropiperidine

A metal-free alternative involves the use of molecular iodine as the oxidant.[4] This method offers milder reaction conditions and avoids the use of heavy metals.

  • Reaction Setup: To a solution of an N-alkyl-4,4-difluoropiperidine (e.g., N-benzyl) (1.0 eq) in a solvent such as aqueous THF or DMSO, add sodium bicarbonate (5.0 eq) and molecular iodine (I₂) (7.5 eq).

  • Reaction: Heat the mixture to 50-70 °C and stir for 24-48 hours.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography. If an N-benzyl group was used, it can be removed by hydrogenolysis to give the target lactam.

Conclusion and Recommendations for Scale-Up

Both Strategy A (Beckmann Rearrangement) and Strategy B (Oxidation) present viable pathways for the synthesis of 4,4-Difluoropiperidin-2-one. For large-scale production, the choice between these routes will depend on several factors:

  • Safety and Reagent Handling: Strategy A involves highly hazardous fluorinating agents and a high-temperature rearrangement in strong acid, requiring specialized equipment and stringent safety protocols. Strategy B, particularly the iodine-mediated oxidation, offers a milder and potentially safer alternative.

  • Cost and Availability of Reagents: The cost of fluorinating agents and ruthenium catalysts should be considered for large-scale synthesis. Iodine is a relatively inexpensive and readily available reagent.

  • Process Robustness and Yield: The Beckmann rearrangement is a classical and often reliable reaction, but yields can be variable. The oxidation methods may require more optimization to achieve high and consistent yields on a larger scale.

For initial scale-up, a thorough process safety assessment is crucial for both routes. It is recommended to first optimize the chosen route on a smaller, pilot scale to identify and address any potential issues before proceeding to full-scale production.

References

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870–873.
  • Hashimoto, M., Obora, Y., Sakaguchi, S., & Ishii, Y. (2008). Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. The Journal of Organic Chemistry, 73(7), 2894–2897.
  • Sato, K., et al. (1987). Beckmann Rearrangement of 2-Alkylidenecyclopentanone O-Tosyloximes in Methanol. Chemistry Letters, 16(8), 1553-1556.
  • Gawley, R. E. (1988).
  • Yoshida, K., et al. (2005).
  • Vogel, J. A., et al. (2023).
  • Wallace, O. B. (2001). The Beckmann Rearrangement. In Comprehensive Organic Synthesis II (pp. 656-681). Elsevier.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4,4-Difluoropiperidin-2-one functionalization

[1] Status: Operational Topic: Yield Optimization & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists Scaffold ID: 4,4-Difluoropiperidin-2-one (CAS: 21987-29-1)[1] Introduction: The Fluorine Effect We...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Topic: Yield Optimization & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists Scaffold ID: 4,4-Difluoropiperidin-2-one (CAS: 21987-29-1)[1]

Introduction: The Fluorine Effect

Welcome to the technical guide for optimizing reactions with 4,4-difluoropiperidin-2-one . This scaffold is a critical bioisostere in modern drug discovery, often used to modulate pKa, metabolic stability, and lipophilicity without altering steric bulk significantly.[1]

However, the gem-difluoro group at the C4 position introduces unique electronic and conformational challenges that distinguish it from non-fluorinated piperidin-2-one. This guide addresses the specific reactivity profiles driven by the electron-withdrawing nature of the fluorine atoms (


 effect) and the associated dipole effects.

Module 1: N-Functionalization (Lactam Nitrogen)

The Core Challenge: N- vs. O-Alkylation

The most frequent issue reported is low yield due to competitive O-alkylation (lactim ether formation) or hydrolysis. The 4,4-difluoro substitution lowers the pKa of the N-H proton (approx. pKa ~8.2–8.[1][2]5) compared to the non-fluorinated analog, making the anion more stable but also "harder," which can favor oxygen attack under certain conditions.[1]

Troubleshooting Guide: N-Alkylation
SymptomProbable CauseCorrective Action
High % of O-Alkylated Product "Hard-Hard" interaction favored. Use of counterions like

or solvent effects.[2]
Switch Base/Solvent: Use

in DMF
. The "Soft" Cesium cation favors N-alkylation.[2] Avoid silver salts (Ag2CO3), which almost exclusively drive O-alkylation.[1][2]
Low Conversion (<30%) Poor solubility of the fluorinated lactam anion or incomplete deprotonation.[2]Phase Transfer: Add 10 mol% 18-Crown-6 if using

.[2] Alternatively, switch to NaH (60% dispersion) but ensure strict anhydrous conditions.
Ring Opening (Amino Acid formation) Hydrolysis due to wet solvent; the carbonyl is activated by the

-fluorines.[2]
Dry Protocol: The C2 carbonyl is highly electrophilic.[2] Ensure solvents are <50 ppm water.[1][2] Use molecular sieves in the reaction vessel.[2]
Standardized Protocol: Optimized N-Alkylation

Reference Grounding: Adapted from D4 receptor antagonist synthesis [1].

  • Preparation: Dissolve 4,4-difluoropiperidin-2-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
      (1.5 equiv).[1][2] Stir at 0 °C  for 15 minutes.
    
    • Why Cesium? The larger ionic radius disrupts the tight ion pair with the lactam anion, promoting nucleophilicity at the Nitrogen.

  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Warm to RT. Monitor by LCMS.[1][2]

    • Note: If reacting with unreactive chlorides, add TBAI (tetrabutylammonium iodide) (0.1 equiv) as a catalyst.[1][2]

Module 2: C-Functionalization (C3- -Position)

The Core Challenge: Acidity & Elimination

Functionalizing the C3 position (alpha to carbonyl) is complicated by the inductive effect of the C4-fluorines. While they make the C3-protons slightly less acidic than a C3-fluorine would, they still withdraw density, making the enolate prone to decomposition or "over-reaction" (dialkylation).[1]

Troubleshooting Guide: C-Alkylation
SymptomProbable CauseCorrective Action
Dialkylation (gem-disubstitution) The mono-alkylated product is more acidic than the starting material due to relief of ring strain or electronic effects.Control Stoichiometry: Use LHMDS (1.1 equiv) at -78 °C . Avoid excess base. Add the electrophile rapidly to quench the enolate before proton transfer can occur.[2]
Defluorination (Elimination) Formation of conjugated enone via E1cB mechanism (loss of HF).[2]Temperature Control: Never let the enolate warm above -40 °C before quenching. The

-elimination of fluoride is chemically accessible if the system possesses high thermal energy.
No Reaction Enolate aggregation or steric hindrance from the C4-fluorines (axial/equatorial bias).[2]Additive: Add HMPA or DMPU (2-3 equiv) to break up lithium aggregates.[2]
Visual Workflow: Reaction Decision Tree

ReactionLogic Start Target: Functionalize 4,4-Difluoropiperidin-2-one Decision Select Site Start->Decision N_Site N-Functionalization (Lactam Nitrogen) Decision->N_Site Alkyl/Aryl Group C_Site C3-Functionalization (Alpha-Carbon) Decision->C_Site Side Chain N_Cond Base: Cs2CO3 or NaH Solvent: DMF/THF Temp: 0°C -> RT N_Site->N_Cond C_Cond Base: LHMDS or LiTMP Solvent: THF (Anhydrous) Temp: -78°C (Critical) C_Site->C_Cond N_Risk Risk: O-Alkylation Fix: Avoid Ag salts, use Cs+ N_Cond->N_Risk C_Risk Risk: Beta-Elimination (HF loss) Fix: Keep T < -40°C C_Cond->C_Risk

Caption: Decision logic for functionalizing 4,4-difluoropiperidin-2-one, highlighting critical process parameters for N- vs. C- sites.

Module 3: Handling & Purification FAQs

Q: My product disappears on the Rotavap. Is it volatile? A: Yes.[1][2] 4,4-difluoropiperidin-2-one and its simple alkyl derivatives are low-molecular-weight oils/solids with significant vapor pressure.

  • Fix: Do not use high vacuum (< 10 mbar) at elevated bath temperatures (> 40 °C). If possible, extract into ether/pentane and concentrate gently.[1][2]

Q: I see a "doublet of triplets" in the NMR. Is this an impurity? A: Likely not. This is the signature coupling pattern of the C3 and C5 protons coupling with the C4-fluorines (


 Hz).
  • Verification: Run a

    
    F-decoupled 
    
    
    
    H NMR. If the multiplets collapse to simple triplets/singlets, your scaffold is intact.[1][2]

Q: Can I use reductive amination on this lactam? A: No. Reductive amination applies to amines/ketones.[1][2] However, you can reduce the lactam carbonyl to the amine using


  to generate the 4,4-difluoropiperidine, which can then undergo reductive amination.[1] Note that the 4,4-difluoro group reduces the basicity of the resulting amine (pKa ~9.5 vs 11 for piperidine).

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. Source: PubMed Central (vertexaisearch.cloud.google.com) Context:[2] Describes the synthesis of D4 receptor antagonists starting from 4,4-difluoropiperidin-2-one derivatives, detailing N-alkylation conditions using NaH and K2CO3.

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Source: PubMed / NIH Context:[2] Establishes the superiority of Cesium Bicarbonate/Carbonate for regioselective alkylation to avoid O-alkylation side products in competitive systems.

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene... Source: ACS Publications (Organic Letters) Context:[2] Discusses the stability of gem-difluoro lactams and the risks of elimination/defluorination under basic conditions. [2]

  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 Source:[1][2] PubChem Context:[1][2] Physicochemical data, pKa predictions, and volatility warnings for the scaffold.[1] [2]

Sources

Optimization

Technical Support Center: Solubilization of 4,4-Difluoropiperidin-2-one

Ticket ID: #SOL-F2-PIP-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-F2-PIP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming aqueous insolubility of 4,4-Difluoropiperidin-2-one (CAS: 155562-63-9 / Generic Analogues)[1]

Executive Summary & Diagnostic

The "Fluorine Paradox" in Solubility

Welcome to the support center. You are likely encountering difficulty dissolving 4,4-Difluoropiperidin-2-one in aqueous media (buffers, saline, or pure water).[1] While simple lactams (like piperidin-2-one) are often water-soluble, the introduction of the gem-difluoro group at the C4 position drastically alters the physicochemical profile.

Why is this happening?

  • Lattice Energy: The C-F bond is highly polar, but the fluorine atoms are non-polarizable and tightly held.[1] This creates a strong dipole-dipole stacking in the crystal lattice, often resulting in a high-melting solid that resists breaking apart in water.[1]

  • Lipophilicity: Fluorine substitution often increases lipophilicity (logP) compared to the hydrogenated parent, reducing thermodynamic affinity for water.[1]

Diagnostic Workflow

Before proceeding to protocols, determine your application constraints using the decision tree below.

SolubilityDecisionTree Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synth Chemical Synthesis (Reaction Intermediate) Start->Synth ToxCheck Is DMSO Toxicity a Concern? BioAssay->ToxCheck ProtocolC Protocol C: Organic Cosolvent (THF/ACN) Synth->ProtocolC HighConc High Concentration Required (>10 mM)? ToxCheck->HighConc Yes (Sensitive Cells) ProtocolA Protocol A: DMSO Stock + Dilution ToxCheck->ProtocolA No (<1% final DMSO) HighConc->ProtocolA No ProtocolB Protocol B: Cyclodextrin Complexation HighConc->ProtocolB Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for organic solvents.

Technical Protocols

Protocol A: The DMSO "Push" (Standard)

Best for: High-throughput screening, robust enzymatic assays.[1]

Dimethyl sulfoxide (DMSO) disrupts the strong crystal lattice of fluorinated lactams effectively.[1]

Step-by-Step:

  • Weighing: Weigh the target amount of 4,4-Difluoropiperidin-2-one.

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a concentration 100x to 1000x higher than your final desired assay concentration.

    • Target Stock Conc: 10 mM – 100 mM.[1]

    • Note: If the solid remains, sonicate at 40°C for 5-10 minutes. The lactam ring is stable at this temperature.[1]

  • Secondary Dilution: Slowly add the DMSO stock to your aqueous buffer while vortexing rapidly.

    • Critical: Do not add buffer to the DMSO stock; this causes precipitation.[1] Always add stock to buffer .[1]

Solvent Tolerance Table:

Solvent System Estimated Max Solubility Notes
Pure Water < 0.5 mg/mL Poor.[1] Kinetic precipitation likely.[1]
100% DMSO > 50 mg/mL Excellent.[1] Exothermic dissolution.
100% Ethanol ~ 20 mg/mL Good, but volatile.[1]

| PBS + 1% DMSO | ~ 0.5 - 1.0 mg/mL | Metastable.[1] Use immediately. |

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IV/IP), sensitive cell lines, or when DMSO is forbidden.[1]

Fluorinated moieties (like the gem-difluoro group) have a high affinity for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This "encapsulates" the lipophilic part of the molecule while the outer shell remains water-soluble.

Mechanism of Action: The hydrophobic difluoromethylene (-CF2-) group inserts into the CD cavity, shielding it from water.[1]

CD_Complexation Host HP-β-CD (Host) Complex Inclusion Complex (Soluble) Host->Complex Guest 4,4-Difluoro lactam (Guest) Guest->Complex  Self-Assembly  

Figure 2: Schematic of host-guest inclusion complex formation.

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1] Stir until clear.

  • Addition: Add 4,4-Difluoropiperidin-2-one powder to the CD solution.

  • Equilibration:

    • Method: Stir vigorously (magnetic stir bar) for 4–6 hours at room temperature.

    • Alternative: Sonicate for 30 minutes.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter to remove any undissolved solid.[1]

  • Validation: The filtrate is your stock solution.[1] It is thermodynamically stable and will not precipitate upon storage (unlike DMSO dilutions).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use acid or base to dissolve it? A: NO. While the amide nitrogen has a pKa, it is extremely high (>15).[1] Deprotonating it requires strong bases (like NaH), which are incompatible with aqueous biology.[1] Conversely, using strong acids to protonate the carbonyl oxygen (pKa ~0) risks hydrolysis of the lactam ring, converting your compound into the open-chain amino acid (4-amino-3,3-difluoropentanoic acid derivative).[1] Stick to neutral cosolvents.

Q2: My compound precipitates when I add the DMSO stock to the media. Why? A: The "Crash-Out" Effect. This occurs when the local concentration of water spikes too high around the DMSO droplet before it mixes.

  • Fix: Vortex the media while adding the DMSO stock dropwise.[1]

  • Fix: Warm the media to 37°C prior to addition.

Q3: Is the difluoro group stable in water? A: Yes. The C-F bond is the strongest single bond in organic chemistry.[1] It will not hydrolyze or release fluoride ions under standard physiological conditions (pH 2–10, Temp < 60°C).[1]

Q4: I see a "4,4-Difluoropiperidine" (liquid) and a "4,4-Difluoropiperidin-2-one" (solid). Are they the same? A: Absolutely not.

  • 4,4-Difluoropiperidine (CAS 21987-29-1): An amine (base), liquid at RT.[1][2][3][4] Highly soluble in acid.[1]

  • 4,4-Difluoropiperidin-2-one: A lactam (neutral), solid at RT.[1]

  • Warning: Ensure you have the correct CAS.[1] The protocols above are strictly for the lactam .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine (and analogues).[1] Retrieved from [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. (General reference for Protocol B).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] (Reference for "Fluorine Effect" on lipophilicity).

Disclaimer: These protocols are provided for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Lipophilicity (LogP) of 4,4-Difluoropiperidin-2-one Derivatives

The following guide provides an in-depth technical analysis of the lipophilicity (LogP) of 4,4-difluoropiperidin-2-one derivatives. It synthesizes physicochemical principles with practical experimental methodologies for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the lipophilicity (LogP) of 4,4-difluoropiperidin-2-one derivatives. It synthesizes physicochemical principles with practical experimental methodologies for medicinal chemists and drug discovery professionals.[1][2]

Executive Summary

The 4,4-difluoropiperidin-2-one scaffold represents a critical bioisostere in modern drug design, offering a strategic balance between metabolic stability and physicochemical modulation. While the parent piperidin-2-one (valerolactam) is a polar, hydrophilic scaffold, the introduction of a gem-difluoro moiety at the C4 position significantly alters its electronic landscape.

This guide analyzes the lipophilicity shifts (


LogP) induced by this substitution.[1] Contrary to the general rule that fluorination simply increases lipophilicity, the 4,4-difluoro substitution in a lactam ring introduces a "polar hydrophobicity" effect—increasing lipophilicity via C-F bond hydrophobicity while simultaneously modulating the dipole moment and hydrogen bond acidity of the amide NH.

Mechanistic Analysis: The Fluorine Effect

To understand the LogP data, one must first grasp the underlying electronic perturbations caused by the 4,4-difluoro substitution.

Dipole Modulation and Solvation[1][2]
  • Inductive Effect (-I): The two fluorine atoms at C4 exert a strong electron-withdrawing effect.[1] This reduces the electron density of the adjacent carbons but has a distal effect on the lactam amide.

  • pKa Shift: The -I effect propagates to the amide nitrogen, increasing the acidity of the N-H proton compared to the non-fluorinated parent. This can lead to stronger hydrogen bond donation (HBD) interactions with water, potentially mitigating the expected lipophilicity gain from the hydrophobic fluorine atoms.

  • Conformational Bias: The gem-difluoro group favors a specific ring pucker (often ensuring the C-F bonds are staggered relative to adjacent C-H bonds), which alters the solvent-accessible surface area (SASA).[1]

Structure-Property Relationship (SPR) Logic

The following diagram illustrates the decision logic for selecting this scaffold based on physicochemical requirements.

SPR_Logic Start Scaffold Selection Parent Piperidin-2-one (LogP ~ -0.14) Start->Parent Baseline Effect Gem-Difluoro Effect Parent->Effect Fluorination (C4) Target 4,4-Difluoropiperidin-2-one (LogP ~ 0.4 - 0.8) Result Modulated Properties Target->Result Effect->Target Substitution Metab Metabolic Stability (Blocked Oxidation) Result->Metab Lipo Lipophilicity (Moderate Increase) Result->Lipo Acidity NH Acidity (Increased) Result->Acidity

Figure 1: Structure-Property Relationship (SPR) impact of 4,4-difluorination on the piperidin-2-one scaffold.

Comparative Data: Lipophilicity Profiles

The following table contrasts the physicochemical properties of the parent scaffold, the 4,4-difluoro derivative, and the reduced amine analog. Note that experimental LogP values can vary by method; calculated values (cLogP) are provided as standardized references.

Compound ClassStructureLogP (Exp/Calc)

LogP (vs Parent)
Key Physicochemical Feature
Parent Scaffold Piperidin-2-one-0.14 (Exp) [1]ReferenceHigh water solubility; metabolic liability at C3/C4.[1][2]
Target Scaffold 4,4-Difluoropiperidin-2-one 0.37 - 0.60 (Calc) [2]+0.5 to +0.7 Polar Hydrophobicity ; blocked metabolic soft spot.[1][2]
Amine Analog 4,4-Difluoropiperidine0.8 - 1.0 (Exp) [3]N/ABasic amine; higher lipophilicity due to lack of carbonyl.[1][2]
Ref. Drug 5-Fluorouracil-0.89 (Exp)N/AHigh polarity due to dual carbonyls/NH.

Interpretation:

  • The "Lactam Penalty": Converting the amine (4,4-difluoropiperidine) to the lactam (4,4-difluoropiperidin-2-one) drops the LogP by approximately 0.4–0.6 units due to the introduction of the polar amide group.

  • The "Fluorine Boost": Comparing Piperidin-2-one (-0.[1][2]14) to 4,4-Difluoropiperidin-2-one (~0.5), the addition of two fluorine atoms increases lipophilicity by roughly 0.6 log units. This is a "Goldilocks" increase—enough to improve membrane permeability without pushing the compound into the "grease ball" territory (LogP > 5).[1]

Experimental Protocols

To validate these values in your specific derivatives, two complementary protocols are recommended.

Protocol A: Miniaturized Shake-Flask (Gold Standard)

This method provides the thermodynamic partition coefficient (


) and is essential for benchmarking new scaffolds.[1][2]

Reagents:

  • n-Octanol (HPLC Grade, presaturated with water).[1][2]

  • Phosphate Buffer (pH 7.4, presaturated with octanol).[1]

  • Compound stock (10 mM in DMSO).[1]

Workflow:

  • Presaturation: Mix n-octanol and buffer (1:1 v/v) for 24 hours. Separate phases.

  • Partitioning: In a 2 mL chemically resistant vial, add:

    • 490 µL Buffer (presaturated).

    • 490 µL Octanol (presaturated).

    • 20 µL Compound Stock.

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 5 minutes to break emulsion.

  • Quantification: Carefully sample 100 µL from each phase. Analyze via HPLC-UV or LC-MS/MS.[1]

  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (High Throughput)

For screening libraries of derivatives, this indirect method correlates retention time (


) with lipophilicity.[1][2]

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: Isocratic MeOH/Water (60:40) + 0.1% Formic Acid.[1][2]

  • Standards: Series of known LogP compounds (e.g., Acetophenone, Toluene, Naphthalene).

Workflow Visualization:

HPLC_Protocol Prep Sample Preparation (0.1 mg/mL in MeOH) Inject Injection (5 µL) Isocratic Flow Prep->Inject Detect UV Detection (210/254 nm) Inject->Detect Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 Detect->Calc_k Correlate Linear Regression LogP = a * log(k') + b Calc_k->Correlate

Figure 2: High-throughput RP-HPLC workflow for LogP determination.

Methodology:

  • Measure dead time (

    
    ) using Uracil (unretained).[1]
    
  • Measure retention time (

    
    ) for standards and test compounds.
    
  • Plot

    
     vs. Literature LogP of standards to generate a calibration curve (
    
    
    
    ).[1][2]
  • Interpolate the LogP of 4,4-difluoropiperidin-2-one derivatives.

Strategic Recommendations

  • Use as a Bioisostere: Replace cyclohexanone or piperidin-2-one rings with 4,4-difluoropiperidin-2-one to block metabolic oxidation at the C4 position while modestly increasing lipophilicity.[1][2]

  • Solubility Warning: While LogP increases, the crystal lattice energy may also increase due to the dipole-dipole interactions of the C-F bonds.[1][2] Always pair LogP data with kinetic solubility measurements (LogS).[1][2]

  • Acidity Check: If N-alkylation is difficult, remember the NH is more acidic.[1][2] Use milder bases (e.g., Cs2CO3) instead of NaH to avoid side reactions during derivatization.[1]

References

  • FooDB. (2018).[1][2] 2-Piperidinone Physicochemical Properties. Retrieved from [Link][1][2]

  • ChemSrc. (2025).[1][2][3] 4,4-Difluoropiperidine Computed Properties. Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2] Compound Summary: 4,4-Difluoropiperidine.[1][2][3][4][5][6][7][8] Retrieved from [Link]

  • Linclau, B., et al. (2020).[1][2][9] Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. Retrieved from [Link][1][2]

Sources

Comparative

IR spectroscopy characteristic bands for 4,4-Difluoropiperidin-2-one

The following guide provides an in-depth technical comparison of the IR spectroscopic characteristics of 4,4-Difluoropiperidin-2-one versus its non-fluorinated parent, Piperidin-2-one (Valerolactam) . This analysis is de...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the IR spectroscopic characteristics of 4,4-Difluoropiperidin-2-one versus its non-fluorinated parent, Piperidin-2-one (Valerolactam) . This analysis is designed for researchers validating the synthesis or purity of fluorinated building blocks in medicinal chemistry.

Executive Summary

4,4-Difluoropiperidin-2-one is a critical bioisostere used in drug development to modulate metabolic stability (blocking oxidative metabolism at the C4 position) and lipophilicity. In infrared spectroscopy, distinguishing this compound from its non-fluorinated precursor (Piperidin-2-one ) relies less on the amide region and more on the diagnostic "fingerprint" region where the C–F stretching vibrations dominate.

Key Differentiator: The appearance of intense, broad bands in the 1000–1400 cm⁻¹ region (C–F stretch) combined with a subtle hypsochromic (blue) shift in the carbonyl frequency due to the remote inductive effect of the fluorine atoms.

Theoretical Framework: The Fluorine Effect

To interpret the spectrum accurately, one must understand how the gem-difluoro substitution at the C4 (beta) position influences the lactam ring.

  • Inductive Effect (-I): The highly electronegative fluorine atoms pull electron density through the sigma-bond framework. Although C4 is beta to the carbonyl (C2), the withdrawal reduces the contribution of the resonance structure

    
    , slightly increasing the double-bond character of the C=O bond. This typically results in a shift to higher wavenumbers (blue shift) compared to the non-fluorinated parent.
    
  • Mass Effect vs. Bond Strength: The C–F bond is strong and polar. The C–F stretching vibrations are coupled and appear as very strong bands, often obscuring other "fingerprint" signals (like C–C stretches or C–H bends) seen in the parent compound.

Comparative Spectral Analysis

The following table contrasts the characteristic bands of the fluorinated product against the standard reference (Piperidin-2-one).

Table 1: Characteristic IR Bands Comparison
Vibrational ModeRegion (cm⁻¹)Piperidin-2-one (Reference)4,4-Difluoropiperidin-2-one (Target)Diagnostic Insight
N–H Stretch 3100–34003200–3400 (Broad, H-bonded)3200–3400 (Broad)Non-Diagnostic. Both compounds form intermolecular H-bonds (dimers/oligomers) in solid state, causing broad absorptions.
C–H Stretch 2800–30002950, 2870 (Distinct aliphatic)~2960, ~2880 (Weaker)Minor Change. The presence of F atoms reduces the number of C–H bonds, slightly lowering the intensity of these bands.[1][2]
Amide I (C=O) 1600–17001650–1665 (Strong)1665–1685 (Strong)Subtle Shift. The electron-withdrawing F atoms at C4 induce a slight blue shift (+10–20 cm⁻¹) relative to the parent lactam.[1]
Amide II (N–H) 1400–1500~1480–1495 (Weak/Medium)~1480–1500 (Weak)Non-Diagnostic. Often obscured or mixed with CH₂ scissoring modes.[1]
C–F Stretch 1000–1400Absent1100–1350 (Very Strong, Multiplet)PRIMARY DIAGNOSTIC. Look for 2 distinct, intense bands corresponding to symmetric and asymmetric CF₂ stretching.[1]
Fingerprint < 1000Distinct skeletal modesAltered skeletal modesThe rigidifying effect of the gem-difluoro group alters ring breathing modes, but this is difficult to assign without DFT.[1]

Note: Exact wavenumbers depend on the sampling method (ATR vs. KBr pellet) and physical state (solid vs. solution). ATR typically yields slightly lower wavenumbers than transmission methods.

Experimental Protocol: Validating the Spectrum

To ensure data integrity, follow this self-validating protocol. The high polarity of the C–F bond can cause detector saturation in ATR (Attenuated Total Reflectance) if not managed.

Step-by-Step Characterization Workflow
  • Sample Preparation (Solid State):

    • Preferred:Diamond ATR .[3] No sample prep required. Ensure good contact pressure.

    • Alternative:KBr Pellet . Mix 1-2 mg of sample with ~100 mg dry KBr. Grind to a fine powder and press. Warning: Moisture in KBr will exaggerate the O-H/N-H region.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 16 scans (32 recommended to resolve weak overtone bands).

    • Range: 4000–600 cm⁻¹.

  • Validation Check (The "Triad" Rule): A successful synthesis is confirmed only if all three criteria are met:

Decision Logic for Spectral Interpretation

The following diagram outlines the logical pathway to confirm the identity of 4,4-Difluoropiperidin-2-one using IR data.

IR_Validation_Logic Start Start: Acquire IR Spectrum Check_CO Check 1600-1700 cm⁻¹ region Is there a strong band? Start->Check_CO Check_Freq Is Frequency > 1720 cm⁻¹? Check_CO->Check_Freq Yes Impurity_Est Possible Ester/Acid Impurity or Ring Opening Check_CO->Impurity_Est No (Weak/Absent) Lactam_Confirm Lactam C=O Confirmed (~1660-1685 cm⁻¹) Check_Freq->Lactam_Confirm No (In Range) Check_Freq->Impurity_Est Yes (Too High) Check_CF Check 1000-1400 cm⁻¹ region Are there intense broad bands? Lactam_Confirm->Check_CF CF_Confirm Fluorine Incorporation Confirmed (C-F Stretch) Check_CF->CF_Confirm Yes Parent_ID Likely Non-Fluorinated (Piperidin-2-one) Check_CF->Parent_ID No Final_Valid VALIDATED: 4,4-Difluoropiperidin-2-one CF_Confirm->Final_Valid

Figure 1: Logical workflow for validating 4,4-Difluoropiperidin-2-one synthesis via IR spectroscopy.

References

  • NIST Mass Spectrometry Data Center. "2-Piperidinone Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .

  • Lin-Vien, D., et al. "The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules." Academic Press, 1991. (Standard reference for C-F and Amide group frequencies).
  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319.[1] (Mechanistic source for C-F bond inductive effects).

  • Kumbhar, A., et al. "Synthesis and characterization of fluorinated lactams."[2] Beilstein Journal of Organic Chemistry, 2010. (Context on fluorinated lactam synthesis).

Sources

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